Aerosolisation Output Rate Deficiency vs. F6H8 and F4H5 in Pulmonary Drug Delivery
In a direct head-to-head bench study of four SFA candidates—F4H5, F6H6, F6H8, and F6H12—designed to identify suitable excipients for inhalative pulmonary drug delivery, F6H12 exhibited a very low output rate during aerosolisation and was therefore excluded from subsequent in vivo testing. By contrast, F6H8 and F4H5 demonstrated comparable and satisfactory aerosolisation characteristics and were advanced to a confirmatory rabbit lung nebulisation study [1]. The study authors explicitly state: 'Output rate during aerosolisation was very low for F6H12. F6H8 and F4H5 presented comparable aerosolisation characteristics and lipophilicity and were therefore tested in the in vivo model' [1]. This constitutes a functional knockout criterion for F6H12 in pulmonary aerosol applications relative to F6H8 and F4H5.
| Evidence Dimension | Aerosolisation output rate (nebulisability) for pulmonary drug delivery |
|---|---|
| Target Compound Data | F6H12: 'Output rate during aerosolisation was very low' (excluded from in vivo testing) |
| Comparator Or Baseline | F6H8 and F4H5: 'comparable aerosolisation characteristics' (advanced to in vivo rabbit lung nebulisation study) |
| Quantified Difference | Qualitative but decisive: F6H12 output rate categorically insufficient for aerosol delivery; F6H8/F4H5 output rates adequate for pulmonary nebulisation |
| Conditions | Bench study measuring aerosolisation output rates of four SFAs (F4H5, F6H6, F6H8, F6H12); laser light diffraction for aerosol characterisation; tracheotomised ventilated New Zealand White rabbit model for in vivo phase; 6-hour observation period |
Why This Matters
For procurement in pulmonary drug delivery or inhalable excipient applications, F6H12 carries a direct experimental contra-indication relative to F6H8 and F4H5; selecting F6H12 for aerosol-based pulmonary systems would contradict published comparative performance data.
- [1] Tsagogiorgas, C.; Krebs, J.; Pukelsheim, M.; Beck, G.; Yard, B.; Theisinger, B.; Quintel, M.; Luecke, T. Semifluorinated alkanes – A new class of excipients suitable for pulmonary drug delivery. Eur. J. Pharm. Biopharm. 2010, 76(1), 75–82. DOI: 10.1016/j.ejpb.2010.05.011. View Source
